3-Bromo-5-chloropyridin-4-OL

Description

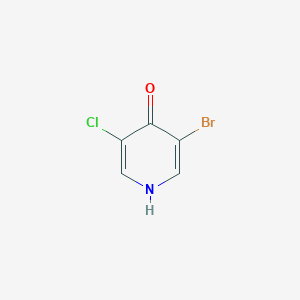

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBATAKNYQHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-5-chloropyridin-4-ol

Introduction: The Context of 3-Bromo-5-chloropyridin-4-ol in Drug Discovery

Substituted pyridinols are a cornerstone of medicinal chemistry, featuring prominently in the scaffolds of numerous pharmacologically active agents. Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them privileged structures in the design of kinase inhibitors, GPCR modulators, and other therapeutic candidates. This compound, a halogenated pyridinol, represents a novel chemical entity with significant potential for further chemical derivatization and exploration as a lead compound.

The journey of any new chemical entity from synthesis to a viable drug candidate is underpinned by a thorough understanding of its fundamental physical properties. These parameters—including melting point, solubility, and pKa—govern a compound's behavior in biological systems, dictate its suitability for various formulation strategies, and ultimately influence its pharmacokinetic and pharmacodynamic profile.

While specific experimental data for this compound is not yet widely available in peer-reviewed literature, this guide serves as a comprehensive manual for its complete physicochemical characterization. As Senior Application Scientists, we recognize that the process of characterization is as critical as the data itself. Therefore, this document provides not just a theoretical overview, but a series of robust, field-proven experimental protocols designed to yield high-quality, reproducible data essential for advancing a research program. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and authoritative results.

Molecular Structure and In-Silico Profiling

A foundational step in characterizing any new compound is to establish its structure and predict its properties using computational models. These in-silico predictions, while not a substitute for experimental data, are invaluable for hypothesis generation and experimental design.

Molecular Structure:

This compound possesses a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 4-position. This arrangement of electron-withdrawing halogens and a hydrogen-bonding hydroxyl group suggests a compound with distinct electronic and intermolecular properties.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties:

Computational tools can provide initial estimates for key drug-like properties. For the closely related isomer, 5-bromo-4-chloropyridin-3-ol, a predicted XlogP of 1.8 is available, suggesting moderate lipophilicity.[1] The pKa of the pyridinolic proton is anticipated to be acidic due to the inductive effects of the halogen substituents.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 208.44 g/mol | Influences diffusion and transport properties. |

| XlogP | ~1.8 (Predicted for isomer) | A measure of lipophilicity, impacting solubility, permeability, and metabolism. |

| pKa (Acidic) | To Be Determined (TBD) | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (Basic) | TBD | The pyridine nitrogen's basicity will be low due to halogen substitution. |

Experimental Determination of Core Physical Properties

The following sections detail the standard operating procedures for the empirical determination of the most critical physical properties of this compound.

Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Experimental Protocol: Capillary Melting Point Determination

This method relies on heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.[1][3][4]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tamp the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed at the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15°C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[3]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh capillary, heat at a slow, controlled rate (1-2°C/minute).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Profiling: Predicting In Vivo Behavior

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[5] It is essential to assess both kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock. It's a high-throughput screen used early in discovery to flag potential issues.

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a given solvent at equilibrium. This is the gold standard for solubility measurement and is crucial for pre-formulation studies.[6]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This method, considered the benchmark for thermodynamic solubility, involves agitating an excess of the solid compound in a buffer until equilibrium is reached.[7]

Methodology:

-

Buffer Preparation: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[7]

-

Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation is critical to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a 0.22 µm filter is recommended to avoid particulate contamination.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH. The lowest measured solubility across the physiological pH range determines the Biopharmaceutics Classification System (BCS) solubility class.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination: Understanding Ionization State

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, two pKa values are relevant: the acidic pKa of the 4-hydroxyl group and the basic pKa of the pyridine nitrogen. The pKa dictates the charge state of a molecule in different body compartments, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The inflection point of the resulting sigmoid curve corresponds to the pKa.[8]

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH to determine the acidic pKa, or 0.1 M HCl for the basic pKa).

-

Titration: Add small, precise aliquots of the titrant to the solution, allowing the pH to stabilize after each addition. Record the pH value after each addition.

-

Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a titration curve.

-

pKa Determination: The pKa is the pH value at the midpoint of the steepest portion of the sigmoid curve (the inflection point), which corresponds to 50% neutralization.[8] For more accuracy, a derivative plot (dpH/dV vs. V) can be used, where the peak of the curve indicates the equivalence point.

Caption: Logical Flow for pKa Determination via Titration.

Spectroscopic and Structural Confirmation

While the above protocols quantify key physical properties, a full characterization requires unambiguous confirmation of the compound's chemical structure and purity. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms. For this compound, one would expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, confirming the elemental composition. The isotopic pattern observed for a compound containing both bromine and chlorine is highly characteristic and provides definitive evidence of their presence.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A broad absorption in the range of 3200-3600 cm⁻¹ would be indicative of the O-H stretch of the hydroxyl group.

Stability, Handling, and Storage

Given its halogenated aromatic structure, this compound is expected to be a stable solid under standard laboratory conditions. However, appropriate handling is crucial.

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The comprehensive physicochemical characterization of a new chemical entity like this compound is a non-negotiable prerequisite for its advancement in any drug discovery pipeline. While a complete public dataset for this compound is pending, the experimental frameworks detailed in this guide provide the necessary tools for researchers to generate the high-quality, reliable data required for informed decision-making. By systematically determining the melting point, solubility profile, and pKa, scientists can build a robust data package that elucidates the compound's fundamental properties, paving the way for further biological evaluation and development.

References

- 1. PubChemLite - 5-bromo-4-chloropyridin-3-ol (C5H3BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile | C19H12BrClN6O | CID 102527514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1822685-57-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-chloropyridin-4-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals. Among these, 3-Bromo-5-chloropyridin-4-ol has emerged as a critical building block, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, synthesis, properties, and applications, with a focus on its role in the development of innovative therapeutics.

Part 1: Core Chemical Identity and Structure

Chemical Structure and CAS Number

The foundational step in understanding any chemical entity is the precise definition of its structure and unique identifiers.

Chemical Name: this compound

CAS Number: 1822685-57-3[1]

Molecular Formula: C₅H₃BrClNO

Molecular Weight: 208.44 g/mol [1]

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 4-position.

Caption: Chemical structure of this compound.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. In the case of this compound, this equilibrium is with 3-Bromo-5-chloro-1H-pyridin-4-one .

It is important for researchers to recognize that in many contexts, particularly in solid state and in various solvents, the pyridone tautomer may be the predominant species. This has significant implications for its reactivity and spectroscopic properties. A distinct CAS number, 70149-40-5, has been assigned to the pyridone tautomer, 3-Bromo-5-chloropyridin-4(1H)-one.[2]

References

Introduction: The Significance of Substituted Pyridin-4-ols

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloropyridin-4-ol

Substituted pyridine derivatives are fundamental scaffolds in the landscape of medicinal chemistry and drug development. Their presence in numerous biologically active molecules underscores their importance as versatile building blocks. Among these, the pyridin-4-ol core, with its unique electronic properties and potential for tautomerization, offers a valuable platform for designing novel therapeutic agents. This compound, in particular, is a highly functionalized intermediate. The differential reactivity of the bromine and chlorine substituents, coupled with the hydroxyl group at the 4-position, allows for selective, sequential modifications, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a detailed, scientifically grounded pathway for the synthesis of this compound, tailored for researchers and professionals in the field of organic synthesis and drug discovery.

Strategic Synthesis Pathway: From Amine to Hydroxyl

The most practical and efficient route to this compound commences with the commercially available starting material, 3-bromo-5-chloropyridin-4-amine. The core of this synthetic strategy lies in a well-established and reliable transformation: the conversion of a primary aromatic amine to a hydroxyl group via a Sandmeyer-type reaction. This process involves two key stages: the diazotization of the amino group, followed by the hydrolysis of the resulting diazonium salt.

This pathway is advantageous due to the accessibility of the starting material and the robustness of the Sandmeyer reaction, which is a cornerstone of aromatic chemistry for introducing a variety of functional groups that are often difficult to install directly.[1][2]

Mechanistic Insights and Rationale

The conversion of 3-bromo-5-chloropyridin-4-amine to this compound is a classic example of a diazotization-hydrolysis sequence. Understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring a successful outcome.

Step 1: Diazotization of 3-bromo-5-chloropyridin-4-amine

The initial step involves the reaction of the primary amino group of 3-bromo-5-chloropyridin-4-amine with nitrous acid (HNO₂) to form a pyridine-4-diazonium salt. Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3]

The reaction is performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt intermediate. At higher temperatures, diazonium salts are prone to decomposition, which can lead to a variety of unwanted side products and a reduction in the overall yield. The strong acidic environment is also crucial for the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).

Step 2: Hydrolysis of the Pyridine-4-diazonium Salt

Following its formation, the diazonium group (-N₂⁺) serves as an excellent leaving group. The second step of the synthesis involves the hydrolysis of the diazonium salt. By heating the aqueous acidic solution of the diazonium salt, the diazonium group is displaced by a hydroxyl group from water, with the concomitant evolution of nitrogen gas.[2][4] This reaction is a type of nucleophilic aromatic substitution.[2] The driving force for this reaction is the irreversible loss of the highly stable dinitrogen molecule.

The use of a copper catalyst, such as copper(I) oxide or copper(II) nitrate, can facilitate this hydroxylation, often allowing the reaction to proceed at lower temperatures and with improved yields, although the classical approach of simply heating the acidic solution is also effective.[2]

Visualizing the Synthesis Pathway

The following diagram illustrates the transformation from the starting amine to the final pyridin-4-ol product.

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

3-Bromo-5-chloropyridin-4-amine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromo-5-chloropyridin-4-amine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated sulfuric acid (approx. 3.0 eq) while maintaining the temperature below 10 °C. Stir until all the amine has dissolved.

-

Cool the solution to 0–5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. It is critical to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Hydrolysis to this compound:

-

Gently heat the reaction mixture to approximately 50–60 °C. The evolution of nitrogen gas should be observed.

-

Maintain this temperature until the gas evolution ceases (typically 1–2 hours).

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully neutralize the acidic solution by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the pH is approximately 7–8.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Starting Material | 3-Bromo-5-chloropyridin-4-amine | Commercially available.[5] |

| Reagents | Sodium Nitrite (NaNO₂) | 1.1 molar equivalents |

| Concentrated Sulfuric Acid (H₂SO₄) | ~3.0 molar equivalents | |

| Diazotization Temperature | 0–5 °C | Critical for diazonium salt stability. |

| Hydrolysis Temperature | 50–60 °C | To promote the displacement of the diazonium group. |

| Reaction Time | Diazotization: ~1 hour; Hydrolysis: 1–2 hours | Monitor for completion by TLC or cessation of N₂ evolution. |

| Expected Yield | 60–75% | Yields can vary based on reaction scale and purification efficiency. |

Troubleshooting and Optimization

-

Low Yield: This can often be attributed to the decomposition of the diazonium salt. Ensure that the temperature during diazotization is strictly maintained below 5 °C. Incomplete hydrolysis can also be a factor; ensure sufficient heating time after the diazotization step. The use of a copper catalyst during hydrolysis may improve the yield.[2]

-

Purification Challenges: The product, being a pyridin-4-ol, can exist in equilibrium with its pyridin-4-one tautomer. This can sometimes lead to difficulties in crystallization or streaking on TLC plates. Careful selection of the recrystallization solvent or chromatography eluent is important.

Conclusion

The synthesis of this compound via the diazotization and subsequent hydrolysis of 3-bromo-5-chloropyridin-4-amine is a robust and reliable method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently produce this valuable synthetic intermediate. The principles outlined are grounded in fundamental organic chemistry and are applicable to the synthesis of a wide range of substituted aromatic and heteroaromatic compounds.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. 3-Bromo-5-chloropyridine-4-amine | 159783-78-5 | FB64807 [biosynth.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chloropyridin-4-ol

This guide provides an in-depth technical framework for the spectroscopic analysis of 3-Bromo-5-chloropyridin-4-ol, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the absence of a comprehensive public spectral database for this specific molecule, this document serves as both a predictive guide and a methodological blueprint for its characterization. We will proceed from first principles, leveraging established spectroscopic theory and data from analogous structures to forecast the spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

Molecular Structure and Tautomerism

A critical consideration for the analysis of any pyridin-4-ol is its existence in a tautomeric equilibrium with its corresponding pyridin-4(1H)-one form. This equilibrium is influenced by factors such as solvent polarity and physical state (solid vs. solution). The spectroscopic data will reflect the predominant tautomer under the specific experimental conditions. Both forms must be considered when interpreting the spectra.

A placeholder diagram is used above, as the tool does not support chemical structure rendering. The diagram illustrates the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms of the target molecule. Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms in this compound.

Experimental Protocol: NMR Data Acquisition

The choice of solvent is paramount due to the compound's polarity and potential for hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for polar, heterocyclic compounds and allows for the observation of exchangeable protons (like -OH and -NH).[1][2][3]

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. To provide a chemical shift reference, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm).[2] Ensure complete dissolution, using gentle vortexing if necessary.

-

Filtration and Transfer: To avoid line broadening from particulate matter, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[4] An automated or manual shimming process is then performed to optimize the magnetic field homogeneity, which is crucial for high resolution.

-

Spectral Analysis: Acquire the ¹H and ¹³C spectra. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring. The hydroxyl proton will likely appear as a broad singlet that is exchangeable with D₂O.

-

H-2 and H-6 Protons: The two protons at positions 2 and 6 are chemically non-equivalent. Due to the anisotropic and inductive effects of the neighboring nitrogen and halogen atoms, they are expected to resonate in the downfield region, likely between δ 8.0 and 8.5 ppm . They will appear as two distinct doublets with a small coupling constant (⁴JHH) of approximately 2-3 Hz, typical for meta-coupling in a pyridine ring.

-

OH/NH Proton: In the pyridin-4-ol tautomer, a broad singlet for the hydroxyl proton (-OH) is expected, likely in the range of δ 10-12 ppm . If the pyridin-4(1H)-one tautomer is present, a similarly broad N-H proton signal would be observed. This peak's broadness is due to chemical exchange and quadrupole broadening from the nitrogen atom. A simple D₂O shake experiment would confirm this assignment, as the peak would disappear upon addition of a drop of D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

A total of five distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the substituents.[5]

-

C-4 (bearing the -OH group): This carbon is expected to be the most downfield due to the direct attachment of the electronegative oxygen atom. Its chemical shift is predicted to be in the range of δ 160-175 ppm . The exact position can indicate the dominant tautomeric form (more deshielded in the pyridone C=O form).

-

C-3 and C-5 (bearing Br and Cl): The carbons directly attached to the halogens will also be significantly affected. Their resonances are predicted to be in the δ 110-130 ppm range. The C-Br bond typically results in a more upfield shift compared to a C-H bond, while the C-Cl effect is deshielding.

-

C-2 and C-6: These carbons are adjacent to the ring nitrogen, which has a strong deshielding effect. Their signals are expected in the δ 140-150 ppm region.

Summary of Predicted NMR Data

| ¹H NMR (DMSO-d₆) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | ~8.0 - 8.5 | Doublet (d) | 1H | H-2 or H-6 |

| Aromatic Proton | ~8.0 - 8.5 | Doublet (d) | 1H | H-6 or H-2 |

| Hydroxyl/Amide | ~10 - 12 | Broad Singlet (br s) | 1H | OH or NH |

| ¹³C NMR (DMSO-d₆) | Predicted Shift (δ, ppm) | Assignment | ||

| Carbonyl/Phenolic | ~160 - 175 | C-4 | ||

| Aromatic Carbons | ~140 - 150 | C-2, C-6 | ||

| Halogenated Carbons | ~110 - 130 | C-3, C-5 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, it will be particularly useful for confirming the presence of the hydroxyl/carbonyl group and providing evidence for the dominant tautomeric form in the solid state. Attenuated Total Reflectance (ATR) is the method of choice for solid samples due to its simplicity and minimal sample preparation.[6][7]

Experimental Protocol: ATR-FTIR Data Acquisition

Workflow: ATR-FTIR Analysis

Caption: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

-

Background Scan: Before analyzing the sample, a background spectrum is collected with the clean, empty ATR crystal. This allows the instrument software to subtract signals from atmospheric CO₂ and water vapor.[8]

-

Sample Application: Place a small amount of the solid this compound powder onto the surface of the ATR crystal (commonly diamond or germanium).

-

Pressure Application: Lower the pressure arm to press the sample firmly against the crystal. This ensures intimate contact, which is necessary for the evanescent wave to penetrate the sample and generate a strong spectrum.[6]

-

Data Collection: Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

-

Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol.

Predicted IR Absorption Bands

The IR spectrum will be a composite of signals from both potential tautomers, with the intensities reflecting their relative populations.

-

O-H / N-H Stretching Region (3400-3000 cm⁻¹): The pyridin-4-ol form will exhibit a very broad and strong absorption band centered around 3200 cm⁻¹ , characteristic of a hydrogen-bonded phenolic O-H group. The pyridin-4(1H)-one form would show a moderately broad N-H stretching band in a similar region, often around 3100-3000 cm⁻¹ .

-

C=O Stretching (1700-1640 cm⁻¹): The most diagnostic peak for the pyridin-4(1H)-one tautomer would be a very strong, sharp absorption band corresponding to the C=O stretch, expected around 1660 cm⁻¹ . The absence or weakness of this peak would suggest the pyridin-4-ol form predominates.

-

C=C and C=N Ring Stretching (1620-1450 cm⁻¹): A series of sharp to medium intensity bands in this region are characteristic of the pyridine ring itself. These absorptions arise from the stretching vibrations of the C=C and C=N double bonds within the aromatic system.[9]

-

C-Br / C-Cl Stretching (below 800 cm⁻¹): The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch typically appears around 800-600 cm⁻¹ , while the C-Br stretch is found at lower wavenumbers, around 650-500 cm⁻¹ .

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Tautomer Indicated |

| ~3200 | Strong, Broad | O-H Stretch | Pyridin-4-ol |

| ~3100 | Medium, Broad | N-H Stretch | Pyridin-4(1H)-one |

| ~1660 | Strong, Sharp | C=O Stretch | Pyridin-4(1H)-one |

| 1620-1450 | Medium-Strong | C=C, C=N Ring Stretches | Both |

| < 800 | Medium-Weak | C-Cl, C-Br Stretches | Both |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a classic, robust method for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: EI-MS Data Acquisition

Workflow: Electron Ionization Mass Spectrometry

Caption: Conceptual workflow for sample analysis by Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: In the source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[10][11]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis and Detection: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The separated ions then strike a detector, generating a signal proportional to their abundance.

Predicted Mass Spectrum

The mass spectrum of this compound will be distinguished by a unique isotopic pattern for any fragment containing both halogens.

-

Molecular Ion (M⁺•) Cluster: The molecular weight of C₅H₃BrClNO is 206.94 g/mol . The key feature will be the isotopic cluster of the molecular ion peak due to the natural abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[12][13] This will result in a characteristic pattern of peaks:

-

M⁺• (m/z 207): Arising from ³⁵Cl and ⁷⁹Br.

-

M+2 (m/z 209): A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most abundant peak in the cluster.

-

M+4 (m/z 211): Arising from ³⁷Cl and ⁸¹Br. The approximate relative intensity ratio of these peaks will be 75:100:25 . High-resolution mass spectrometry (HRMS) could confirm the elemental composition C₅H₃BrClNO.

-

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for pyridones or phenols is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion cluster around m/z 179/181/183 .

-

Loss of Halogens: Cleavage of the C-Br or C-Cl bonds would lead to fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺.

-

Halogen Ions: Peaks corresponding to Br⁺ (m/z 79/81) and Cl⁺ (m/z 35/37) may also be observed.

-

Summary of Predicted MS Data

| m/z (Mass-to-Charge) | Relative Intensity | Assignment |

| 207, 209, 211 | 75 : 100 : 25 | [M]⁺• Isotope Cluster |

| 179, 181, 183 | Variable | [M-CO]⁺• |

| 128, 130 | Variable | [M-Br]⁺ |

| 172, 174 | Variable | [M-Cl]⁺ |

| 79, 81 | Variable | [Br]⁺ |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and structural elucidation of this compound. The predicted NMR, IR, and MS data collectively form a unique molecular "fingerprint." By following the detailed experimental protocols, researchers can generate high-quality, reproducible data. The true power of this analysis lies in the synergy of the three techniques: MS confirms the molecular weight and elemental composition, IR identifies the key functional groups and sheds light on tautomerism, and NMR provides the definitive map of the molecular skeleton. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the structural assignment for drug development and materials science applications.

References

- 1. organomation.com [organomation.com]

- 2. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. whitman.edu [whitman.edu]

Introduction: The Critical Role of Solubility for Heterocyclic Scaffolds

An In-Depth Technical Guide Solubility Profiling of 3-Bromo-5-chloropyridin-4-ol (CAS: 1822685-57-3): A Methodological Framework for Drug Discovery

This compound is a halogenated pyridinol derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of a hydrogen bond-donating hydroxyl group, a basic pyridine nitrogen, and electron-withdrawing halogens on an aromatic ring creates a molecule with complex physicochemical properties. For researchers in drug development, understanding the solubility of such a scaffold is not a trivial pursuit; it is a foundational parameter that dictates its viability.[1][2] Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause the failure of promising drug candidates due to poor bioavailability.[1][3]

This guide provides a comprehensive technical framework for characterizing the solubility of this compound. Rather than presenting a static list of values, we will, as Senior Application Scientists, detail the underlying principles, provide a validated experimental protocol for determining thermodynamic solubility, and offer insights into interpreting the resulting data. This document is designed to empower researchers to generate a robust and reliable solubility profile for this compound and others like it.

Foundational Principles: Beyond a Single Number

A compound's solubility is not a single, universal value but rather a function of the system in which it is measured. Two key concepts, thermodynamic and kinetic solubility, must be distinguished to ensure data integrity.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[4] It is determined by allowing the system to reach equilibrium over an extended period (typically 24 hours or more) with an excess of the solid compound present.[3] This value is critical for formulation and biopharmaceutical classification.

-

Kinetic Solubility: This measures the concentration at which a compound, typically predissolved in a cosolvent like Dimethyl Sulfoxide (DMSO), precipitates when added to an aqueous buffer.[2][5] While useful for high-throughput screening in early discovery, it often overestimates the true solubility because it can lead to supersaturated, metastable solutions.[4][6]

For the rigorous characterization required in lead optimization and preformulation, determining the thermodynamic solubility is paramount.

The Influence of Molecular Structure and pH

The solubility of this compound is governed by its ability to interact with solvent molecules. Its key structural features are:

-

A Pyridinol Core: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Ionizable Groups: The hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. This means the compound's net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the medium.[7][8][9] At low pH, the pyridine nitrogen will be protonated, forming a more soluble cationic species. At high pH, the hydroxyl group will be deprotonated, forming a more soluble anionic phenolate. The lowest solubility is expected around the isoelectric point.

Predicted Solubility Profile: An Expert Assessment

Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound across common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The compound can both donate and accept hydrogen bonds, allowing for strong interactions with protic solvents. Aqueous solubility will be highly pH-dependent.[9][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high polarity, enabling effective solvation of the polar pyridinol core. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Very Low | The large polarity mismatch and inability of these solvents to form hydrogen bonds with the solute will result in poor solvation and low solubility. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[11][12][13]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for at least 24 hours to ensure the system reaches thermodynamic equilibrium.[3] Visual inspection should confirm that excess solid remains.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings.

-

Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Method B: Filter the solution using a chemical-resistant syringe filter (e.g., 0.45 µm PTFE).

-

-

Sample Analysis:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Perform serial dilutions of the supernatant with an appropriate solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the compound's concentration.[14] A calibration curve prepared from stock solutions of known concentrations is required for accurate quantification.[1][12]

-

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent System | Solvent Class | Mean Solubility (µg/mL) | Std. Dev. | Qualitative Solubility |

| 0.1 M HCl | Aqueous Buffer | Experimental Data | ± Value | e.g., Very Soluble |

| PBS (pH 7.4) | Aqueous Buffer | Experimental Data | ± Value | e.g., Sparingly Soluble |

| 0.1 M NaOH | Aqueous Buffer | Experimental Data | ± Value | e.g., Soluble |

| Methanol | Polar Protic | Experimental Data | ± Value | e.g., Freely Soluble |

| Ethanol | Polar Protic | Experimental Data | ± Value | e.g., Soluble |

| DMSO | Polar Aprotic | Experimental Data | ± Value | e.g., Very Soluble |

| Acetonitrile | Polar Aprotic | Experimental Data | ± Value | e.g., Sparingly Soluble |

| Toluene | Nonpolar | Experimental Data | ± Value | e.g., Insoluble |

| Hexane | Nonpolar | Experimental Data | ± Value | e.g., Insoluble |

Interpreting the Data

The results from this table provide a detailed picture of the compound's behavior. High solubility in polar protic solvents like methanol confirms the importance of hydrogen bonding. The pH-dependent results in aqueous buffers directly illustrate the compound's ionizable nature. Low solubility in toluene and hexane validates the initial prediction based on polarity mismatch.

Caption: Solute-Solvent Hydrogen Bonding Interactions.

Conclusion

Determining the solubility of a novel compound like this compound is a foundational step in its development pathway. By employing a rigorous, scientifically-grounded methodology such as the shake-flask protocol, researchers can generate reliable thermodynamic solubility data. This data, when interpreted in the context of molecular structure and solvent properties, provides invaluable insights that guide formulation strategies, ensure the reliability of biological screening data, and ultimately increase the probability of advancing a successful drug candidate.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

An In-Depth Technical Guide to the Purity Analysis of 3-Bromo-5-chloropyridin-4-ol

This compound is a halogenated pyridinol derivative that serves as a key intermediate and structural motif in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique substitution pattern makes it a valuable building block for developing novel therapeutic agents. In the highly regulated landscape of drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).

Impurities, even in trace amounts, can have significant consequences. They may be toxic, possess unwanted pharmacological activity, or affect the stability and manufacturing process of the API. Therefore, a robust, multi-faceted analytical strategy is essential to comprehensively characterize the purity profile of this compound. This guide provides an in-depth exploration of the core analytical techniques and validation strategies required to establish the purity of this critical intermediate, grounded in scientific principles and regulatory expectations.

Anticipating the Challenge: A Profile of Potential Impurities

A successful purity analysis begins with understanding the potential impurities that may arise from the synthetic pathway and degradation. The synthesis of this compound can introduce a variety of related substances.

Common Impurity Classes:

-

Starting Materials & Reagents: Unreacted precursors or residual reagents from the synthesis.

-

Isomeric Impurities: Positional isomers, such as 3-Bromo-5-chloropyridin-2-ol, which can be difficult to separate due to similar physicochemical properties.[1]

-

Halogenation Variants: Impurities arising from incomplete or excessive halogenation, leading to species like 3-bromopyridin-4-ol or 3,5-dibromopyridin-4-ol.

-

By-products: Compounds formed from side reactions during synthesis.

-

Degradation Products: Impurities that form upon exposure to stress conditions like heat, light, acid, base, or oxidation.

Understanding these potential impurities is paramount as it informs the development of analytical methods with the required specificity to detect and quantify them accurately.

Core Analytical Methodologies: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is the gold standard for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reversed-phase HPLC (RP-HPLC) is the principal technique for quantifying the purity of this compound and its non-volatile organic impurities.[2] Its high resolution, sensitivity, and robustness make it ideal for routine quality control and stability testing.

Causality Behind Method Choices:

-

Column: A C18 stationary phase is typically chosen due to its versatility in retaining moderately polar to non-polar aromatic compounds like substituted pyridines.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often necessary.[2] The gradient allows for the effective elution of impurities with a wide range of polarities, which is crucial for a comprehensive screen.

-

Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies impurities but also provides spectral data, which is invaluable for assessing peak purity and aiding in the preliminary identification of unknown peaks.

Table 1: Recommended Starting HPLC-PDA Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for high-resolution separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient Program | 10% B to 90% B over 20 minutes | Ensures elution of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | PDA Detector, 210-400 nm. Quantify at λmax (~250-280 nm, to be determined experimentally).[3] | Allows for the detection of all chromophoric impurities and assessment of peak purity. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Experimental Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of ~0.5 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. This validates that the system is performing adequately.

-

Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[4] This includes residual solvents and certain low-molecular-weight by-products. The mass spectrometer provides definitive structural information based on fragmentation patterns, making it an excellent technique for identification.[5][6]

Experimental Protocol: GC-MS Impurity Screening

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol). Derivatization (e.g., silylation) may be required to increase the volatility of the analyte and any related polar impurities.[7]

-

GC Conditions:

-

Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms), is generally suitable.

-

Inlet Temperature: ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of ~300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra against a library (e.g., NIST) and their retention times against known standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is indispensable for confirming the identity of this compound and for the structural elucidation of unknown impurities.[8][9][10] Furthermore, quantitative NMR (qNMR) can provide an absolute purity assessment without the need for a specific reference standard of the analyte itself.[11]

-

¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling patterns are unique to the molecule's structure. For purity, the absence of unexpected signals is a strong indicator of high purity.

-

¹³C NMR: Complements ¹H NMR by providing a spectrum of the carbon backbone.

-

2D NMR (e.g., COSY, HSQC): Used to unambiguously assign proton and carbon signals and to elucidate the structures of complex impurities.

-

Quantitative ¹H NMR (qNMR): By adding a known amount of a certified internal standard (e.g., maleic acid) with a known purity, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a standard's proton signal. This provides an orthogonal check on the purity value obtained from HPLC.

Demonstrating Specificity: The Role of Forced Degradation Studies

To ensure that the chosen analytical methods are "stability-indicating," forced degradation studies must be performed.[12][13] These studies involve subjecting the sample to harsh chemical and physical conditions to intentionally generate degradation products.[14][15] The objective is to demonstrate that the analytical method can separate these newly formed degradants from the main peak and from each other.[16] This is a core requirement of the International Council for Harmonisation (ICH).[17]

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C

-

Base Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal: 105 °C in a dry oven

-

Photolytic: Exposure to UV and visible light (ICH Q1B)

The analytical workflow for these studies is crucial for method validation.

Caption: Workflow for Forced Degradation Studies.

Ensuring Trustworthiness: Method Validation According to ICH Q2(R1)

A developed analytical method is only reliable if it is validated. Validation demonstrates that the method is suitable for its intended purpose.[18][19][20] The key parameters to evaluate for a purity method are outlined by ICH guideline Q2(R1).

Table 2: Summary of Validation Parameters for a Purity Method

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Main peak is spectrally pure (via PDA) in stressed samples. Impurities are well-resolved from the main peak. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the Quantitation Limit (QL) to 120% of the working concentration. |

| Accuracy | The closeness of test results to the true value. | % Recovery of spiked impurities should be within 90.0% - 110.0% at multiple levels. |

| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability & Intermediate. | RSD ≤ 5.0% for impurity quantification at the limit of quantitation; RSD ≤ 2.0% for the assay of the main component. |

| Limit of Quantitation (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision and accuracy must be demonstrated at this level. |

| Limit of Detection (DL) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria when parameters (e.g., pH, flow rate) are varied. |

An Integrated Strategy for Purity Certification

The final certification of purity for a batch of this compound relies on the synthesis of data from this orthogonal set of validated analytical techniques.

Caption: Integrated Analytical Workflow for Purity Certification.

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a deep understanding of chemistry, analytical science, and regulatory requirements. A strategy built on the orthogonal pillars of HPLC for chromatographic purity, GC-MS for volatile impurities, and NMR for structural identity and absolute quantification provides the most comprehensive and reliable assessment. This approach, underpinned by rigorous method validation and forced degradation studies, ensures that the purity value reported on a Certificate of Analysis is trustworthy and scientifically sound. For researchers and drug development professionals, adhering to such a robust analytical framework is fundamental to advancing safe and effective medicines from the laboratory to the clinic.

References

- 1. CAS 137628-16-1 | 4H01-D-05 | MDL MFCD01764522 | 3-Bromo-5-chloropyridin-2(1H)-one | SynQuest Laboratories [synquestlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmasm.com [pharmasm.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

- 15. chiral-labs.com [chiral-labs.com]

- 16. scispace.com [scispace.com]

- 17. ICH Official web site : ICH [ich.org]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Pyyridin-4-ols

Abstract

Substituted pyridin-4-ols and their tautomeric counterparts, pyridin-4(1H)-ones, represent a class of heterocyclic compounds of profound interest to the scientific research community. Their inherent electronic properties, coupled with the synthetic tractability of the pyridine core, have established them as a "privileged scaffold" in both medicinal chemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical principles, synthesis, and burgeoning applications of these versatile molecules. We will delve into their critical role as kinase inhibitors in oncology, their utility in the construction of advanced functional materials such as fluorescent sensors and organic light-emitting diodes (OLEDs), and their application as versatile building blocks in the synthesis of complex molecular architectures. This guide emphasizes the causality behind experimental design and furnishes detailed protocols to empower researchers in harnessing the full potential of substituted pyridin-4-ols.

Foundational Chemistry: The Tautomeric Soul of Pyridin-4-ols

A defining characteristic of pyridin-4-ols is their existence in a tautomeric equilibrium with pyridin-4(1H)-ones. This equilibrium is not a mere chemical curiosity; it is a critical determinant of the molecule's reactivity, physical properties, and, ultimately, its application. The position of this equilibrium is delicately influenced by the nature of the substituents on the pyridine ring and the surrounding solvent environment.

In the gas phase, the aromatic pyridin-4-ol (enol) form is often favored. However, in polar solvents and the solid state, the equilibrium frequently shifts towards the pyridin-4(1H)-one (keto) form, which can be stabilized by intermolecular hydrogen bonding. This dynamic interplay has significant practical implications, often leading to challenges in purification and characterization, as both tautomers can co-exist and exhibit similar polarities.

-

Substituent Effects : Electron-withdrawing groups on the pyridine ring can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form, thereby shifting the equilibrium.

-

Solvent Effects : Polar solvents can stabilize the more polar keto tautomer through hydrogen bonding, while nonpolar solvents may favor the enol form.

This tautomerism is a key consideration in the design of synthetic routes and the interpretation of biological or material-based assays.

Caption: Tautomeric equilibrium of substituted pyridin-4-ols.

Synthetic Strategies: Accessing the Pyridin-4-ol Core

The utility of substituted pyridin-4-ols is underpinned by robust and flexible synthetic methodologies. Multi-component reactions have emerged as a particularly powerful strategy for the one-pot construction of highly functionalized pyridin-4-ol derivatives.

Three-Component Synthesis of Highly Substituted Pyridin-4-ols

A notable and versatile method involves the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[1] This approach allows for the rapid assembly of complex pyridin-4-ols from readily available starting materials.

Experimental Protocol: Three-Component Synthesis [1]

-

Lithiation of Alkoxyallene: Dissolve the starting alkoxyallene (e.g., methoxyallene) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C.

-

Addition of Organolithium Reagent: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled alkoxyallene solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated allene.

-

Reaction with Nitrile: Add the desired nitrile (e.g., pivalonitrile) to the reaction mixture and continue stirring at -78 °C for 1 hour.

-

Addition of Carboxylic Acid: Introduce an excess of a carboxylic acid (e.g., trifluoroacetic acid) and allow the reaction mixture to slowly warm to room temperature.

-

Cyclization: After warming, evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM). Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine. Heat the mixture to reflux for an extended period (e.g., 3 days) to facilitate the final cyclization.

-

Work-up and Purification: After cooling, perform an acidic work-up. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

The Nonaflate Handle: A Gateway to Further Functionalization

The inherent polarity and potential for tautomerism in pyridin-4-ols can complicate purification and subsequent chemical manipulation. A highly effective strategy to overcome this is the conversion of the hydroxyl group to a nonafluorobutanesulfonate (nonaflate, -ONf) group. The pyridin-4-yl nonaflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, thus serving as a versatile synthetic handle.[1]

Caption: Synthetic utility of pyridin-4-yl nonaflates.

Experimental Protocol: Synthesis of Pyridin-4-yl Nonaflates

-

Deprotonation: Dissolve the crude substituted pyridin-4-ol in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Nonaflation: Stir the resulting suspension at 0 °C for 30 minutes. Then, add nonafluorobutanesulfonyl fluoride (NfF) dropwise. Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting nonaflate is typically much less polar than the starting pyridin-4-ol and can be readily purified by silica gel chromatography.

Applications in Medicinal Chemistry: Targeting Disease Pathways

The pyridin-4-one scaffold is a prominent feature in many biologically active molecules, particularly as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.

Pyridin-4-ones as Kinase Inhibitors

The nitrogen and exocyclic oxygen of the pyridin-4-one core are adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, making them attractive pharmacophores for kinase inhibitor design.

Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. A number of substituted pyridin-4-one derivatives have been identified as potent Pim-1 inhibitors.

Structure-Activity Relationship (SAR) Insights for Pim-1 Inhibition:

-

Aromatic Substituents: The introduction of substituted phenyl rings at various positions on the pyridin-4-one core can significantly modulate inhibitory activity. For instance, in some series, a 2-hydroxyphenyl substituent has been shown to be crucial for potent activity.[2]

-

Ring Rigidification: Fusing the pyridin-4-one with other heterocyclic rings, such as a thieno[3,2-d]pyrimidine system, has led to a significant enhancement in Pim-1 inhibitory potency.[2]

-

Saturation of Fused Rings: In certain pyridothienopyrimidinone series, saturation of the pyrimidine ring (dihydro derivatives) resulted in the most potent inhibitors, suggesting that the planarity of the entire fused system is not strictly required for optimal binding.[2]

| Compound Series | Key Substituent | Pim-1 IC₅₀ (µM) | Reference |

| Pyridothienopyrimidin-4-ones | 2-(2-Hydroxyphenyl) | 4.62 | [2] |

| Dihydro-pyridothienopyrimidin-4-ones | 2-(2-Chlorophenyl) | 1.18 | [2] |

| Dihydro-pyridothienopyrimidin-4-ones | 2-(2-Trifluoromethylphenyl) | 1.97 | [2] |

c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are a family of stress-activated protein kinases implicated in a range of diseases, including neurodegenerative disorders and inflammatory conditions. Pyridopyrimidinones, which incorporate the pyridin-4-one motif, have been developed as potent and selective JNK inhibitors.[3]

SAR Insights for JNK Inhibition: [3]

-

Amide Substitution: The presence and nature of substituents on an appended amide group are critical for potent JNK inhibition, suggesting key hydrophobic interactions within the binding site.

-

Bioavailability: While potent in vitro, early leads often suffered from poor oral bioavailability. SAR-driven optimization, focusing on modifying substituents to improve pharmacokinetic properties, led to the discovery of compounds with excellent oral bioavailability in animal models.

3-Hydroxypyridin-4-ones as Metal Chelators

The 3-hydroxypyridin-4-one scaffold is a particularly effective bidentate chelator for hard metal ions, most notably iron(III). This property has been exploited in the development of therapeutic agents for iron overload diseases.[4][5] Furthermore, this chelation ability has been leveraged to design antimalarial agents, where the disruption of iron homeostasis within the parasite is a key mechanism of action.[5]

Applications in Materials Science: Building Functional Architectures

The tunable electronic properties and synthetic accessibility of substituted pyridin-4-ols make them valuable building blocks for a new generation of functional materials.

Fluorescent Sensors for Ion Detection

Substituted pyridin-4-ols can be elaborated with fluorophores and additional chelating moieties to create highly sensitive and selective fluorescent sensors for metal ions.[6] The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In a typical "turn-on" sensor, the fluorescence of the appended fluorophore is quenched in the free ligand state. Upon binding to the target metal ion, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity. The selectivity for a specific ion is engineered through the design of the binding pocket.

Example Application: Fluorescent Sensor for Zinc(II)

Zinc is an essential trace element, and its dysregulation is associated with various neurological disorders. Fluorescent probes are invaluable tools for studying zinc neurochemistry. Pyridin-4-ol derivatives can be incorporated into sensor designs for the detection of Zn²⁺.

Experimental Protocol: General Procedure for Fluorescence Titration

-

Stock Solutions: Prepare a stock solution of the pyridin-4-ol-based fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile). Prepare a stock solution of the target metal ion salt (e.g., ZnCl₂) in deionized water or an appropriate buffer.

-

Measurement: In a quartz cuvette, place a solution of the fluorescent probe at a fixed concentration in the desired buffer system (e.g., HEPES buffer for biological pH).

-

Titration: Record the initial fluorescence spectrum of the probe. Add incremental amounts of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.

-

Data Acquisition: After each addition, record the fluorescence emission spectrum at a fixed excitation wavelength.

-

Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion. This data can be used to determine the binding constant (Kₐ) and the limit of detection (LOD) of the sensor.

Materials for Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridine ring makes pyridin-4-ol derivatives attractive candidates for materials used in OLEDs.[1] They can be engineered to function as:

-

Electron-Transporting Materials (ETMs): Facilitating the injection and transport of electrons from the cathode to the emissive layer.

-

Host Materials: Forming the matrix for phosphorescent dopants in Phosphorescent OLEDs (PhOLEDs), where fine-tuning of the triplet energy level is crucial for efficient energy transfer.

While the exploration of pyridin-4-ol derivatives specifically for OLEDs is an emerging area, the performance of other pyridine-based materials provides a strong rationale for their potential. High-performance OLEDs incorporating other pyridine-based hole-transporting materials have been reported with high luminance and external quantum efficiencies.[7][8][9]

| Device Parameter | Reported Performance with Pyridine-based HTL | Reference |

| Maximum Luminance | 17,300 cd/m² | [7][8] |

| Maximum Current Efficiency | 22.4 cd/A | [9] |

| External Quantum Efficiency (EQE) | 9% | [7][8] |

Linkers for Metal-Organic Frameworks (MOFs)

Substituted pyridin-4-ols bearing additional coordinating groups (e.g., carboxylic acids) are excellent candidates for organic linkers in the synthesis of MOFs.[10] The pyridine nitrogen and the hydroxyl group can both participate in coordination with metal ions, leading to the formation of robust and porous frameworks. These MOFs have potential applications in:

-

Drug Delivery: The tunable pore size and functionality of pyridin-4-ol-based MOFs make them suitable for encapsulating and controlling the release of therapeutic agents.[10]

-

Gas Storage and Separation: The porous nature of these materials can be exploited for the selective adsorption and storage of gases.

Experimental Protocol: General Hydrothermal Synthesis of a Pyridin-4-ol-based MOF [10]

-

Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine the substituted pyridin-4-ol linker (e.g., 4-hydroxypyridine-2,6-dicarboxylic acid) and a metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent system (e.g., deionized water or a DMF/water mixture).

-